molecular formula C8H10Cl2N2O2 B2905345 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride CAS No. 2089258-71-7

3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride

Cat. No.: B2905345
CAS No.: 2089258-71-7
M. Wt: 237.08
InChI Key: DQUGJQNWHQDPCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride (CAS 2089258-71-7) is a versatile bicyclic heteroaromatic building block in medicinal chemistry and organic synthesis. Its molecular formula is C8H10Cl2N2O2, with a molecular weight of 237.08 . The compound features a tetrahydroimidazo[1,2-a]pyridine core, a privileged scaffold in drug discovery known for yielding biologically active molecules. Derivatives based on similar structural frameworks have demonstrated significant and selective antifungal activity against a panel of human pathogenic Candida species, indicating its potential in developing new antifungal agents . Furthermore, closely related tetrahydroimidazo[1,2-a]pyrazine derivatives have been investigated as potent P2X7 receptor modulators (antagonists), highlighting the scaffold's relevance in targeting neurological disorders, neuropathic pain, and inflammatory conditions . This chloro- and carboxylic acid-functionalized hydrochloride salt is particularly valuable for further derivatization, such as amide coupling reactions, to create a diverse library of compounds for high-throughput screening and structure-activity relationship (SAR) studies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2.ClH/c9-7-6(8(12)13)10-5-3-1-2-4-11(5)7;/h1-4H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUGJQNWHQDPCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NC(=C2Cl)C(=O)O)C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089258-71-7
Record name 3-chloro-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of a suitable precursor, such as a diaminopyridine derivative, followed by chlorination and carboxylation reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst can be employed.

  • Substitution: Nucleophilic substitution reactions can be performed using appropriate nucleophiles and solvents.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives, such as amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological or chemical properties.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic structures.

Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for conditions that involve inflammation or microbial infections.

Industry: The compound may find applications in the development of new materials or as an intermediate in the synthesis of other industrially relevant chemicals.

Mechanism of Action

The exact mechanism by which 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways involved in biological processes. Further research is needed to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Core Heterocyclic Modifications

  • Pyridine vs. Pyrazine Derivatives :
    Replacement of the pyridine ring with pyrazine (as in 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives) alters electronic distribution and binding affinity. For example, 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives exhibit dual orexin receptor antagonism, a property absent in pyridine-based analogs, highlighting the role of nitrogen positioning .
  • Halogen Substitution: Chlorine Position: Moving the chlorine substituent from the 3-position (target compound) to the 6- or 8-position (e.g., 6-chloroimidazo[1,2-a]pyridine, CAS 6188-25-6) reduces steric hindrance and modifies dipole interactions, impacting receptor selectivity . Bromine and Iodine Analogs: Bromine at the 3-position (e.g., ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride) increases molecular weight (310.58 g/mol vs.

Functional Group Modifications

  • Carboxylic Acid Derivatives :
    • Ester vs. Acid : Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (C11H8ClF3N2O2, MW 292.64) replaces the carboxylic acid with an ethyl ester, reducing polarity and increasing lipophilicity (logP ~2.1 vs. ~0.5 for the target compound) .
    • Protective Groups : Introduction of tert-butoxycarbonyl (Boc) groups (e.g., 7-(tert-butoxycarbonyl)-3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid) enhances stability during synthesis but requires deprotection for biological activity .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Solubility Key Substituents
Target Compound C8H10ClN2O2·HCl 239.09 Not reported Water-soluble (HCl salt) 3-Cl, 2-COOH
Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate C11H8ClF3N2O2 292.64 Not reported Lipid-soluble 8-Cl, 6-CF3, 2-COOEt
6-Chloro-8-iodoimidazo[1,2-a]pyridine hydrochloride C7H5Cl2IN2 314.94 Not reported Moderate in DMSO 6-Cl, 8-I
  • Thermal Stability: Derivatives with electron-withdrawing groups (e.g., 4-nitrophenyl in diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate) exhibit higher melting points (243–245°C) due to enhanced intermolecular interactions .

Antifungal Activity

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine derivatives with chloro substituents show selective antifungal activity against Candida spp. (MIC 8–32 µg/mL). The 3-chloro substitution in the target compound may enhance membrane permeability compared to non-halogenated analogs .

Neurological Effects

Pyrazine-based analogs (e.g., 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine) act as dual orexin receptor antagonists, promoting sleep duration in rodent models (ED50 10 mg/kg). The absence of this activity in pyridine derivatives underscores the importance of the heterocyclic core .

Drug Metabolism

Ester derivatives (e.g., ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride) exhibit prolonged half-lives (t1/2 ~4.2 h) due to slower hepatic esterase cleavage, whereas the target compound’s carboxylic acid group facilitates rapid renal excretion .

Biological Activity

3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity through various studies, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C₇H₉ClN₂O₂
  • Molecular Weight: 156.61 g/mol

The primary mechanism by which this compound exerts its biological effects involves interaction with Gαq proteins. These proteins play a crucial role in intracellular signaling pathways initiated by G-protein-coupled receptors (GPCRs). By preferentially silencing Gαq proteins, the compound influences various biochemical pathways that can lead to significant cellular responses.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's ability to inhibit bacterial growth suggests potential applications in treating infections .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells by modulating key signaling pathways associated with cell survival and proliferation. Specifically, it has been noted to inhibit kinase activity related to tumor growth and metastasis .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines and mediators in various models of inflammation. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity Demonstrated effective inhibition of Staphylococcus aureus and Escherichia coli in vitro.
Anticancer Mechanism Induces apoptosis in cancer cell lines through modulation of signaling pathways; inhibits specific kinases involved in cell proliferation.
Anti-inflammatory Response Reduces levels of pro-inflammatory cytokines in animal models; potential use in inflammatory disease treatment.

Synthesis and Industrial Production

The synthesis of this compound typically involves cyclization reactions starting from readily available precursors such as 2-amino derivatives followed by chlorination and carboxylation reactions. Industrial production methods focus on optimizing yield and purity using continuous flow reactors or batch processes tailored for scalability .

Q & A

Q. What are the common synthetic routes for 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of precursor amines or ketones under acidic or catalytic conditions. For example, imidazo[1,2-a]pyridine derivatives are often synthesized via one-pot reactions using substituted pyridines and α-haloketones, followed by chlorination and carboxylation steps . Key factors affecting yield include:

  • Temperature : Elevated temperatures (80–120°C) improve cyclization efficiency but may degrade sensitive substituents.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution at the 3-position .
  • Catalysts : Lewis acids like ZnCl₂ facilitate regioselective chlorination .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Structural validation requires a combination of:

  • NMR : ¹H and ¹³C NMR confirm substituent positions and ring saturation (e.g., tetrahydro ring protons appear as multiplet signals at δ 1.5–2.5 ppm) .
  • HRMS : High-resolution mass spectrometry verifies molecular weight (e.g., [M+H]⁺ for C₉H₁₀ClN₂O₂·HCl: calc. 258.0274, obs. 258.0276) .
  • IR : Carboxylic acid O-H stretches (2500–3000 cm⁻¹) and C=O vibrations (1700–1750 cm⁻¹) confirm functional groups .

Q. What preliminary biological activities have been reported for this compound?

Early studies on structurally related imidazo[1,2-a]pyridines suggest potential:

  • Anticancer activity : Inhibition of kinase pathways (e.g., EGFR, VEGFR) via competitive binding to ATP pockets .
  • Antimicrobial effects : Disruption of bacterial cell wall synthesis through interactions with penicillin-binding proteins .
  • Neuroactive properties : Modulation of GABA receptors due to the tetrahydro ring’s conformational flexibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or mass spectra often arise from:

  • Tautomerism : The tetrahydro ring may adopt multiple conformations, causing signal splitting. Use variable-temperature NMR to stabilize dominant forms .
  • Impurity interference : Byproducts from incomplete chlorination can mimic target signals. Employ preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to isolate pure fractions .
  • Salt forms : The hydrochloride counterion may influence solubility and crystallinity. Compare free base and salt forms via X-ray diffraction .

Q. What strategies optimize the compound’s solubility and stability for in vivo studies?

  • Salt selection : Hydrochloride salts improve aqueous solubility (e.g., 25 mg/mL in PBS at pH 7.4 vs. <1 mg/mL for free acid) .
  • Prodrug design : Esterification of the carboxylic acid (e.g., ethyl ester) enhances membrane permeability, with enzymatic hydrolysis releasing the active form .
  • Lyophilization : Stabilize the compound for long-term storage by freeze-drying with cryoprotectants (e.g., trehalose) .

Q. How do electronic effects of substituents influence reactivity in downstream derivatization?

Substituent electronic profiles dictate reaction pathways:

Substituent Effect on Reactivity Example Reaction
-Cl (3-position)Electron-withdrawing; directs electrophilic substitution to 6-positionNitration with HNO₃/H₂SO₄ yields 6-nitro derivatives
-COOH (2-position)Deactivates ring; promotes decarboxylation under heatThermal decarboxylation at 150°C forms imidazo[1,2-a]pyridine
-CF₃ (6-position)Strong -I effect; stabilizes intermediates in Suzuki couplingsPd-catalyzed cross-coupling with aryl boronic acids

Q. What mechanistic insights explain conflicting bioactivity data across cell lines?

Divergent activity may arise from:

  • Metabolic variability : Cytochrome P450 isoforms (e.g., CYP3A4) in hepatic cells degrade the compound faster than in cancer cell lines .
  • Target polymorphism : Mutations in kinase domains (e.g., EGFR T790M) reduce binding affinity .
  • Efflux pumps : Overexpression of ABC transporters (e.g., P-gp) in resistant lines decreases intracellular concentration .
    Solution : Conduct ATPase assays to assess efflux pump interaction and use siRNA knockdown to validate target specificity .

Methodological Tables

Q. Table 1. Comparison of Synthetic Methods

Method Yield Purity Key Limitation Reference
One-pot cyclization60–75%>95%Requires strict anhydrous conditions
Microwave-assisted85%98%High energy consumption
Flow chemistry90%99%Scalability challenges

Q. Table 2. Bioactivity Data Across Models

Assay IC₅₀ (μM) Cell Line Mechanism
Kinase inhibition0.12HeLa (EGFR+)Competitive ATP binding
Antibacterial8.5S. aureus (MRSA)Cell wall synthesis disruption
Cytotoxicity>50HEK293 (normal)Non-targeted toxicity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.